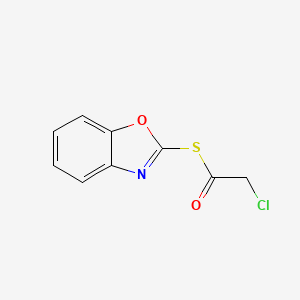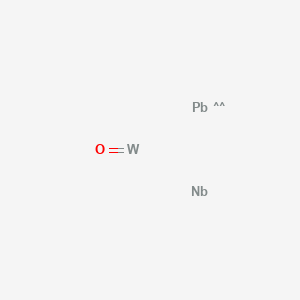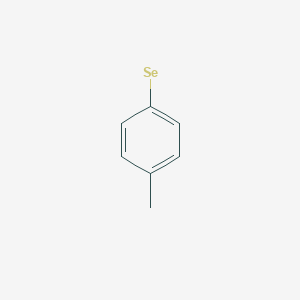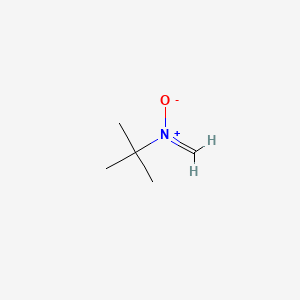
2-Propanamine, 2-methyl-N-methylene-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanamine, 2-methyl-N-methylene-, N-oxide is an organic compound with the molecular formula C₅H₁₁NO and a molecular weight of 101.1469 g/mol . This compound is a derivative of amine oxides, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamine, 2-methyl-N-methylene-, N-oxide typically involves the oxidation of the corresponding amine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peroxycarboxylic acids (RCOOOH) . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency. The final product is usually purified through distillation or crystallization techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Propanamine, 2-methyl-N-methylene-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), peroxycarboxylic acids (RCOOOH).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield the corresponding amine.
Scientific Research Applications
2-Propanamine, 2-methyl-N-methylene-, N-oxide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propanamine, 2-methyl-N-methylene-, N-oxide involves its interaction with molecular targets through its N-oxide group. This group can participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in both chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Propanamine, N-methyl-: Another amine derivative with similar structural features but different chemical properties.
2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide: A related compound with a phenylmethylene group, offering different reactivity and applications.
2-Propanamine, N-methyl-N-nitroso-: Contains a nitroso group, leading to distinct chemical behavior and uses.
Uniqueness
2-Propanamine, 2-methyl-N-methylene-, N-oxide is unique due to its specific N-oxide functional group, which imparts distinct redox properties and reactivity. This makes it valuable in various chemical transformations and industrial applications.
Properties
CAS No. |
41012-82-2 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
N-tert-butylmethanimine oxide |
InChI |
InChI=1S/C5H11NO/c1-5(2,3)6(4)7/h4H2,1-3H3 |
InChI Key |
PVMBWGUNDZTWEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[N+](=C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


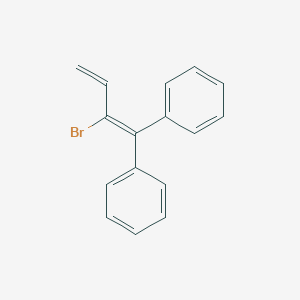
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
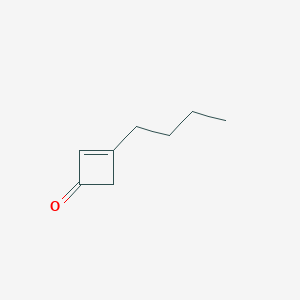
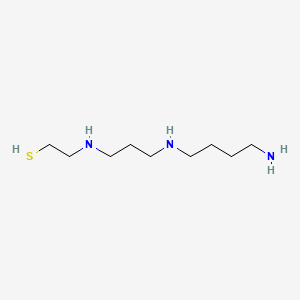
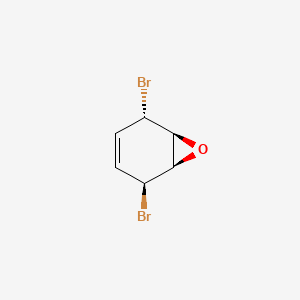
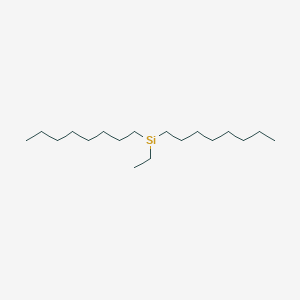
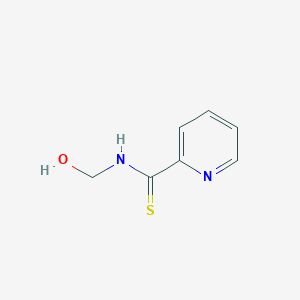
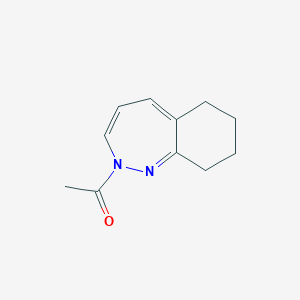
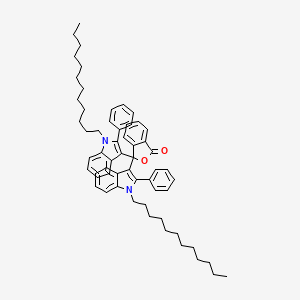

![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
